3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine

Vue d'ensemble

Description

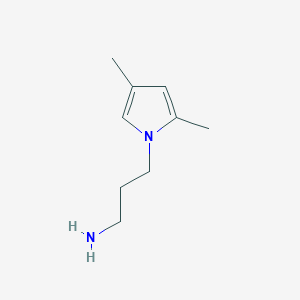

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H16N2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine typically involves the reaction of 2,4-dimethylpyrrole with a suitable amine precursor. One common method is the condensation of 2,4-dimethylpyrrole with 3-bromopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also improve the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Antitumor Activities

Research indicates that compounds featuring pyrrole structures, including 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine, exhibit promising antiviral and antitumor properties. Pyrroles have been identified as inhibitors of reverse transcriptase in HIV and have shown potential against various cancer cell lines due to their ability to interfere with cellular processes involved in tumor growth and proliferation .

Antihyperglycemic Properties

Studies have demonstrated that certain derivatives of pyrrole can exhibit antihyperglycemic effects. The structure of this compound may contribute to this activity by modulating glucose metabolism pathways, making it a candidate for further exploration in diabetes treatment .

Material Science Applications

Catalytic Applications

The compound can serve as a catalyst in polymerization processes due to its unique electronic properties derived from the pyrrole ring. Pyrroles are known to facilitate reactions in the synthesis of polymers and other complex organic molecules . This catalytic ability is valuable in developing new materials with specific properties for industrial applications.

Fluorescent Materials

Research has shown that pyrrole derivatives can be utilized in creating fluorescent materials. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their luminescent properties . The incorporation of this compound into these systems could enhance performance characteristics.

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving pyrrole derivatives. Techniques such as the Paal-Knorr reaction are commonly employed to form pyrrole rings with desired substituents, which can then be further modified to yield the target compound .

Characterization Methods

Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the compound, ensuring its suitability for further applications .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-pyrrol-1-yl)propan-1-amine: A similar compound with a pyrrole ring but without the methyl substitutions.

2,4-dimethylpyrrole: The parent compound from which 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is derived.

1-(2,4-dimethyl-1H-pyrrol-1-yl)ethanone: Another derivative of 2,4-dimethylpyrrole with different functional groups.

Uniqueness

This compound is unique due to the presence of both the pyrrole ring and the propylamine side chain. This combination of structural features imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Activité Biologique

3-(2,4-Dimethyl-1H-pyrrol-1-yl)propan-1-amine is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrole ring with two methyl groups at the 2 and 4 positions and a propan-1-amine side chain. Understanding its biological activity involves examining its interactions with various biomolecules, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be represented as follows:

Structure

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 140.19 g/mol |

| CAS Number | 94790-37-1 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may function as an enzyme inhibitor or activator, influencing various biochemical pathways.

Key Mechanisms

- Enzyme Interaction : The compound can bind to target enzymes, modulating their activity, which may lead to therapeutic effects in various diseases.

- Cell Signaling : It can affect cell signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study:

In a study involving pyrrole derivatives, compounds demonstrated the ability to decrease the expression of c-Myc and other proteins related to the cell cycle, leading to reduced proliferation in hematologic malignancies .

Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : To determine cytotoxicity against cancer cell lines.

- MIC Determination : To evaluate antimicrobial efficacy against bacterial strains.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2,4-dimethylpyrrol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8-6-9(2)11(7-8)5-3-4-10/h6-7H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGFSOAWZMKIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23461-22-5 | |

| Record name | 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.